Azepane vs Piperidine Ring: Conformational and Pharmacophoric Impact on Biological Activity
In a head-to-head SAR study of b-AP15 derivatives, pairwise comparisons of three matched molecular pairs differing only in azepane versus piperidine central rings demonstrated that ring expansion from six- to seven-membered alters antiproliferative potency in HCT116 colon cancer cells [1]. While the absolute IC₅₀ values for each pair are reported in the primary figure, the study establishes that the azepane scaffold is not functionally interchangeable with piperidine, providing a class-level rationale for selecting azepane building blocks in medicinal chemistry programs where conformational flexibility influences target binding [2].
| Evidence Dimension | Antiproliferative activity (IC₅₀) in HCT116 cells |
|---|---|
| Target Compound Data | Azepane-containing b-AP15 analogs show distinct IC₅₀ values (specific values per analog pair reported in source) |
| Comparator Or Baseline | Piperidine-containing matched molecular pairs |
| Quantified Difference | Direction and magnitude of potency shift vary by substitution pattern; ring expansion consistently produces non-equivalent activity |
| Conditions | HCT116 human colon cancer cells; 72-hour continuous exposure; viability determined by FMCA assay |
Why This Matters
Procurement of the azepane scaffold enables exploration of ring-size-dependent SAR that cannot be replicated with cheaper, more common piperidine building blocks, potentially unlocking novel IP and selectivity profiles.
- [1] Brnjic, S., et al. Synthesis and evaluation of derivatives of the proteasome deubiquitinase inhibitor b-AP15. Chemical Biology & Drug Design, 2015. Figure 1: Pairwise comparisons of piperidine- and azepane-containing compounds with in vitro antiproliferative activities. View Source
- [2] Zha, G.F., et al. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Eur. J. Med. Chem., 2019, 162, 465-494. Notes >20 FDA-approved azepane-containing drugs. View Source
